

Tert-butyl 3-bromo-2-oxopropanoate chemical properties

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Compound of Interest

Compound Name: *Tert-butyl 3-bromo-2-oxopropanoate*

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An In-depth Technical Guide to **Tert-butyl 3-bromo-2-oxopropanoate**: Properties, Synthesis, and Synthetic Utility

This guide provides a comprehensive technical overview of **tert-butyl 3-bromo-2-oxopropanoate**, a versatile bifunctional reagent with significant potential in synthetic organic chemistry and drug discovery. We will delve into its core chemical properties, outline a robust synthetic protocol, explore its rich reactivity, and discuss its applications for researchers and drug development professionals.

Introduction: A Versatile Bifunctional Building Block

Tert-butyl 3-bromo-2-oxopropanoate (CAS No. 16754-73-7) is a valuable organic intermediate characterized by two key functional groups: an α -bromo ketone and a tert-butyl ester.^{[1][2][3]} This unique combination imparts a dual reactivity profile, allowing for selective transformations at either the electrophilic α -carbon or the sterically hindered ester moiety. The α -bromo ketone functionality is a classical precursor for a variety of synthetic operations, including nucleophilic substitutions and eliminations, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.^{[4][5][6]} This guide will explore the causality behind its reactivity and provide practical insights for its use in complex molecule synthesis.

Physicochemical and Spectroscopic Profile

The fundamental properties of **tert-butyl 3-bromo-2-oxopropanoate** are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in experimental design.

Core Properties

Property	Value	Source(s)
CAS Number	16754-73-7	[1][2][3][7]
Molecular Formula	C ₇ H ₁₁ BrO ₃	[3][7][8]
Molecular Weight	223.07 g/mol	[1][7]
Physical Form	Liquid	[1]
IUPAC Name	tert-butyl 3-bromo-2-oxopropanoate	[8]
SMILES	<chem>CC(C)(C)OC(=O)C(=O)CBr</chem>	[3][8]
InChIKey	FLTKVDFSOLXYOD-UHFFFAOYSA-N	[1][8]
Storage	Sealed in dry conditions at 2-8°C or -10°C	[1][3]
Purity	Commercially available at ≥95%	[2][3]

Molecular Structure

Caption: Structure of **tert-butyl 3-bromo-2-oxopropanoate**.

Predicted Spectroscopic Signature

While comprehensive published spectra are not readily available, the spectroscopic characteristics can be reliably predicted based on the functional groups present and data from analogous structures like ethyl 3-bromo-2-oxopropanoate and tert-butyl bromoacetate.[9][10]

- ¹H NMR (CDCl₃, 400 MHz): Two singlets are expected.

- $\delta \approx 4.1\text{-}4.4$ ppm (s, 2H, $-\text{C}(=\text{O})\text{CH}_2\text{Br}$). The protons on the carbon bearing the bromine are deshielded by the adjacent carbonyl group and the halogen.
- $\delta \approx 1.5$ ppm (s, 9H, $-\text{C}(\text{CH}_3)_3$). The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
- ^{13}C NMR (CDCl_3 , 100 MHz):
 - $\delta \approx 185\text{-}190$ ppm ($\text{C}=\text{O}$, ketone).
 - $\delta \approx 160\text{-}165$ ppm ($\text{C}=\text{O}$, ester).
 - $\delta \approx 83\text{-}85$ ppm ($-\text{C}(\text{CH}_3)_3$).
 - $\delta \approx 35\text{-}40$ ppm ($-\text{CH}_2\text{Br}$).
 - $\delta \approx 28$ ppm ($-\text{C}(\text{CH}_3)_3$).
- Infrared (IR) Spectroscopy (Liquid Film):
 - $\sim 1745\text{-}1760\text{ cm}^{-1}$ (strong, sharp, $\text{C}=\text{O}$ stretch of the ester).
 - $\sim 1720\text{-}1735\text{ cm}^{-1}$ (strong, sharp, $\text{C}=\text{O}$ stretch of the α -bromo ketone).
 - $\sim 2850\text{-}2980\text{ cm}^{-1}$ (C-H stretching of the tert-butyl group).[\[11\]](#)
 - $\sim 1250\text{ cm}^{-1}$ and $\sim 1150\text{ cm}^{-1}$ (strong, C-O stretch of the tert-butyl ester).
 - $\sim 600\text{-}700\text{ cm}^{-1}$ (C-Br stretch).[\[11\]](#)
- Mass Spectrometry (EI):
 - The molecular ion peak $[\text{M}]^+$ may be weak or absent due to facile fragmentation.
 - A characteristic $[\text{M}]^+$ and $[\text{M}+2]^+$ pattern in a $\sim 1:1$ ratio will be observed for any fragment containing bromine.[\[12\]](#)
 - A prominent peak at $m/z = 57$, corresponding to the stable tert-butyl cation $[(\text{CH}_3)_3\text{C}]^+$, is expected from the loss of the ester group.[\[12\]](#)[\[13\]](#)

- Loss of a bromine radical ($\cdot\text{Br}$) would yield a fragment at $m/z = 143$.

Synthesis and Purification

The most direct and common laboratory synthesis for α -bromo ketones is the acid-catalyzed bromination of the corresponding ketone.^[14] This methodology is directly applicable to the synthesis of **tert-butyl 3-bromo-2-oxopropanoate** from its non-halogenated precursor, tert-butyl 2-oxopropanoate.

Synthetic Workflow

Caption: Synthetic workflow for **tert-butyl 3-bromo-2-oxopropanoate**.

Mechanism: Acid-Catalyzed α -Bromination

The reaction proceeds via an enol intermediate. The acid catalyst serves to accelerate the tautomerization of the ketone to its more nucleophilic enol form. This is the rate-determining step of the reaction.^[5] The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine in an electrophilic addition, followed by deprotonation to yield the final α -bromo ketone product.^[14]

Experimental Protocol

Caution: Bromine is highly corrosive, toxic, and volatile. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (or argon inlet), add tert-butyl 2-oxopropanoate (1.0 eq). Dissolve the starting material in a suitable solvent such as acetic acid or dichloromethane.
- **Catalyst Addition:** Add a catalytic amount of hydrobromic acid (HBr) in acetic acid or a few drops of concentrated sulfuric acid to the stirring solution.
- **Bromine Addition:** Prepare a solution of bromine (1.0-1.1 eq) in the same solvent used in step 1 and charge it into the dropping funnel. Add the bromine solution dropwise to the reaction mixture at room temperature. The characteristic red-brown color of bromine should

dissipate as it is consumed. Maintain a slight excess of bromine until the reaction is complete, as monitored by TLC or GC analysis.

- **Reaction Workup:** Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) until the color disappears.
- **Extraction:** Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO_3) solution (caution: CO_2 evolution), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **tert-butyl 3-bromo-2-oxopropanoate**.

Chemical Reactivity and Synthetic Utility

The utility of **tert-butyl 3-bromo-2-oxopropanoate** stems from its ability to undergo selective transformations at its distinct functional groups.

Reactions at the α -Carbon

The primary site of reactivity is the carbon atom bearing the bromine, which is susceptible to both substitution and elimination.

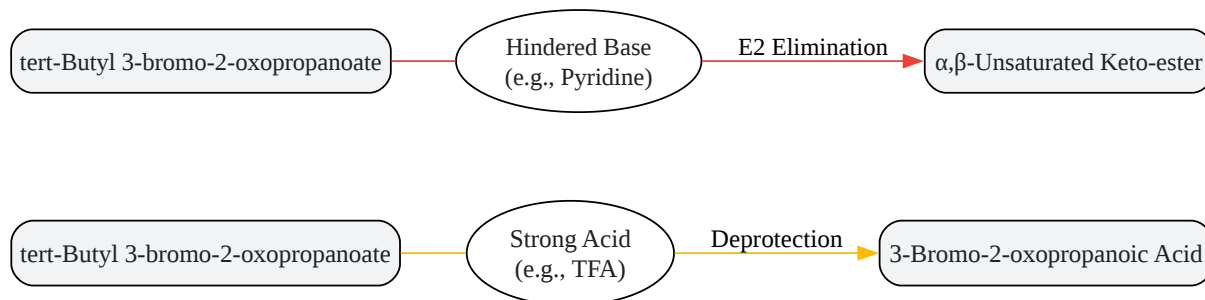
- **Nucleophilic Substitution ($\text{S}_\text{N}2$):** The α -bromo ketone is an excellent electrophile for $\text{S}_\text{N}2$ reactions with a wide range of soft and hard nucleophiles, including amines, thiols, and carboxylates. This provides a straightforward route to α -functionalized keto-esters, which are valuable precursors for heterocycles and other complex molecules.



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Caption: General workflow for S_N2 substitution reactions.

- Elimination (Dehydrobromination): Treatment with a non-nucleophilic, sterically hindered base, such as pyridine or DBU, promotes an E2 elimination of HBr.[5] This reaction is a powerful method for constructing α,β -unsaturated keto-esters, which are key Michael acceptors in conjugate addition reactions.[4][5]



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